molecular formula C16H23N5O4S B2420073 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 921084-38-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2420073
CAS RN: 921084-38-0
M. Wt: 381.45
InChI Key: DDDBUTRUWYAGCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s hard to provide a detailed analysis .

Scientific Research Applications

Molecular Structure and Bioassay Studies

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide and related compounds have been studied for their molecular structures using X-ray crystallography. These studies often involve assessing the compound's potential as inhibitors for certain enzymes, such as cyclooxygenase-2 (COX-2). However, some compounds in this class have shown no inhibition potency for enzymes like COX-1 and COX-2 (Al-Hourani et al., 2016).

Cancer Research and Photodynamic Therapy

Compounds similar to this compound have been investigated for their potential in cancer treatment. Some derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential use in cancer therapy. For instance, certain derivatives have shown effectiveness in photodynamic therapy due to their properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Electrochemical Studies

Electrochemical studies involving this compound and related compounds have been conducted. These studies explore the reactions of such compounds with azoles under specific conditions, helping to understand the electrochemical properties and potential applications of these molecules (Petrosyan et al., 2005).

Antimicrobial and Anticancer Activity

Some derivatives of this compound have been synthesized and tested for antimicrobial and anticancer activities. These studies often involve investigating the inhibition of microbial growth or cancer cell proliferation, providing insights into the potential therapeutic applications of these compounds (Kumar et al., 2018).

Corrosion Inhibition

Research on this compound derivatives includes studies on their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the efficiency of these compounds in inhibiting the corrosion of metals like iron, indicating their industrial applications (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s hard to provide a detailed analysis .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-24-13-8-9-14(25-2)15(10-13)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h8-10,12,17H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDBUTRUWYAGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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